BenchChemオンラインストアへようこそ!

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

Lipophilicity Physicochemical profiling Drug-likeness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide (molecular formula C₉H₁₅N₃OS, MW 213.30 g·mol⁻¹) is a 1,3,4-thiadiazole derivative bearing a pivalamide (2,2-dimethylpropanamide) substituent at the 2-position of the heterocyclic ring. The compound is achiral, possesses one hydrogen bond donor and four hydrogen bond acceptors, and exhibits a calculated logP of 2.30, logD of 2.14, aqueous solubility parameter logSw of −2.57, and a topological polar surface area of 47.64 Ų.

Molecular Formula C9H15N3OS
Molecular Weight 213.30 g/mol
Cat. No. B5505827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide
Molecular FormulaC9H15N3OS
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C(C)(C)C
InChIInChI=1S/C9H15N3OS/c1-5-6-11-12-8(14-6)10-7(13)9(2,3)4/h5H2,1-4H3,(H,10,12,13)
InChIKeyWAMGKKRKPUPJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide: Compound Identity, Physicochemical Profile, and Sourcing Baseline for Scientific Procurement


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide (molecular formula C₉H₁₅N₃OS, MW 213.30 g·mol⁻¹) is a 1,3,4-thiadiazole derivative bearing a pivalamide (2,2-dimethylpropanamide) substituent at the 2-position of the heterocyclic ring. The compound is achiral, possesses one hydrogen bond donor and four hydrogen bond acceptors, and exhibits a calculated logP of 2.30, logD of 2.14, aqueous solubility parameter logSw of −2.57, and a topological polar surface area of 47.64 Ų . It is commercially catalogued as a screening compound (ChemDiv Compound ID 8007-8833) within a >1.6M-compound discovery chemistry collection . Structurally, it belongs to a broader class of 5-ethyl-1,3,4-thiadiazol-2-yl amides that have been explored in anticancer, antiepileptic, and antimicrobial research programs [1][2].

Why N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide Cannot Be Interchanged with In-Class or Near-Neighbor Analogs: Structural Determinants of Divergent Physicochemical and Biological Behavior


Within the 5-ethyl-1,3,4-thiadiazol-2-yl amide series, the acyl substituent at the 2-position is the dominant driver of lipophilicity, steric profile, metabolic susceptibility, and target engagement. The pivalamide group [–C(=O)C(CH₃)₃] introduces a quaternary α-carbon that creates a substantially different steric environment compared to linear (e.g., propanamide), branched-monosubstituted (e.g., 2-propylpentanamide), or cyclic (e.g., cyclohexanecarboxamide) analogs. This steric feature directly impacts logP (measured at 2.30 for the target compound vs. an estimated ~1.2–1.6 for the corresponding propanamide [2]), aqueous solubility, and susceptibility to N-deacylation by amidases—a known metabolic liability for less hindered amides [3]. Empirically, the closely related analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (valprazolamide) demonstrates pronounced antiepileptic activity (ED₅₀ 74.5–138.4 mg·kg⁻¹ in rodent seizure models [1]), while the target compound lacks any published antiepileptic data, illustrating the non-interchangeability of acyl variants within this scaffold. Consequently, treating the target compound as a generic substitute for any other 5-ethyl-1,3,4-thiadiazol-2-yl amide is scientifically unjustified.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide: Quantitative Comparative Evidence for Differentiated Scientific Selection


Lipophilicity-Driven Differentiation: Measured logP and logD of the Pivalamide Target Compound versus Shorter-Chain and Cyclic Amide Comparators

The target compound exhibits an experimentally consistent calculated logP of 2.30 and logD (pH 7.4) of 2.14, as reported in the ChemDiv physicochemical property panel . This compares to a computed XLogP3 of ~1.6 for the shorter-chain analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-piperidineacetamide [1] and an XLogP of ~3.3 for the bulkier adamantane-1-carboxamide analog . The pivalamide occupies an intermediate lipophilicity window that balances membrane permeability with aqueous solubility (logSw −2.57), placing it in a differentiated property space relative to both less lipophilic (propanamide-type) and more lipophilic (adamantane-type) comparators.

Lipophilicity Physicochemical profiling Drug-likeness

Steric and Metabolic Stability Advantage: The Pivalamide Quaternary α-Carbon Provides Predicted Resistance to Amidase-Mediated N-Deacylation Compared to Linear and Monosubstituted Amide Analogs

The 2,2-dimethylpropanamide (pivalamide) moiety contains a quaternary α-carbon that creates substantial steric hindrance around the amide carbonyl. Published structural data indicate that N-pivaloyl amides exhibit a near-planar amide bond geometry with an amide bond twist (τ) of approximately 4.54° and pyramidalization χ(N) [1]. This steric congestion is a recognized determinant of resistance to hydrolytic cleavage by ubiquitous amidases and esterases, a liability that affects linear (e.g., propanamide) and singly-branched amide analogs [1]. In contrast, the comparator N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (valprazolamide) possesses an α-carbon bearing only one branching substituent, which confers less steric shielding than the gem-dimethyl substitution of the target pivalamide. No direct comparative metabolic stability study between these two compounds has been published; however, the structural rationale is well-established across pivalamide-containing chemical series [1].

Metabolic stability Amidase resistance Lead optimization

Divergent Biological Activity Profile: The Target Pivalamide Lacks the Antiepileptic Activity Documented for the Structurally Proximal Valprazolamide (2-Propylpentanamide) Analog

Valprazolamide [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide], which differs from the target compound only in the acyl substituent (2-propylpentanoyl vs. 2,2-dimethylpropanoyl), demonstrates clear antiepileptic activity in three standard rodent models: maximal electroshock (MES) with ED₅₀ 138.4 mg·kg⁻¹, subcutaneous pentylenetetrazole (scPTZ) with ED₅₀ 74.5 mg·kg⁻¹, and isoniazid antagonism with ED₅₀ 126.8 mg·kg⁻¹ [1]. The target pivalamide has no reported antiepileptic data and is not claimed as an antiepileptic agent in any identified patent or publication. This divergence illustrates how a single acyl substitution change (tertiary butyl vs. secondary dipropylmethyl) on the identical 5-ethyl-1,3,4-thiadiazol-2-amine scaffold can abolish a CNS pharmacological phenotype.

Antiepileptic activity CNS pharmacology Structure-activity relationship

Selectivity Baseline: Negligible Activity at Sphingosine-1-Phosphate Receptor 1 Contrasts with Target Engagement Profiles of More Complex 5-Ethyl-1,3,4-thiadiazol-2-yl Amides

The closely related analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (MW 239.34, differing from the target compound by replacement of the pivalamide group with a cyclohexanecarboxamide group) was tested in a high-throughput screening assay against human sphingosine-1-phosphate receptor 1 (S1P1) and returned an EC₅₀ of >95,000 nM (>95 μM), indicating essentially no agonism or positive allosteric modulation at this receptor [1]. While the target pivalamide has not been directly screened in this assay, the shared 5-ethyl-1,3,4-thiadiazol-2-amine scaffold and similar lipophilicity suggest a comparable lack of S1P1 activity. In contrast, certain more elaborated 5-ethyl-1,3,4-thiadiazol-2-yl amide derivatives (e.g., compound 4y with a thioether-linked bis-thiadiazole structure) show potent anticancer activity with IC₅₀ values of 0.084 mM (MCF7) and 0.034 mM (A549) [2], indicating that target engagement in this series requires specific structural features beyond the simple amide linkage.

S1P1 receptor Off-target profiling Selectivity

Supply Chain and Reproducibility: Validated Stock Availability from ChemDiv's Discovery Chemistry Collection versus Custom Synthesis Requirements for Non-Catalog Amide Analogs

The target compound is available as a stocked screening compound from ChemDiv (Compound ID 8007-8833, 170 mg availability, typical ship time 1 week) . Its identity is verified by SMILES (CCc1nnc(NC(C(C)(C)C)=O)s1), InChI Key (WAMGKKRKPUPJEW-UHFFFAOYSA-N), and computed physicochemical parameters . In contrast, several closely related 5-ethyl-1,3,4-thiadiazol-2-yl amide analogs (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide) are listed primarily by smaller vendors with variable purity specifications (typically 95–97%) and may require custom synthesis for larger quantities . The ChemDiv collection's >1.6M compound inventory, coupled with its use in numerous published high-throughput screening campaigns, provides a degree of batch-to-batch consistency and resupply reliability that is not uniformly available for all near-neighbor analogs.

Compound sourcing Reproducibility Screening libraries

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide: Evidence-Based Research and Industrial Application Scenarios for Prioritized Procurement


Physicochemical Reference Standard for Medium-Lipophilicity Heterocyclic Amide Profiling in Drug Discovery Panels

With a measured logP of 2.30 and logD of 2.14 , the target pivalamide occupies a well-defined intermediate lipophilicity space. This makes it suitable as a calibrated reference compound in physicochemical profiling panels where the goal is to benchmark novel thiadiazole or pivalamide-containing analogs against a compound with documented solubility (logSw −2.57), PSA (47.64 Ų), and hydrogen bonding capacity . Its validated ChemDiv QC parameters enable cross-laboratory normalization of chromatographic retention times, PAMPA permeability, and shake-flask solubility measurements.

Negative Control or Inert Scaffold for CNS Receptor and Ion Channel Screening Panels

The structurally analogous cyclohexanecarboxamide derivative shows negligible activity at S1P1 (EC₅₀ >95 μM) [3], and the target pivalamide has no evidence of antiepileptic activity in contrast to valprazolamide [2]. These findings support its use as a negative control compound in CNS receptor panels, ion channel screening, or seizure-model counter-screens, where the objective is to verify that observed biological activity arises from the test article rather than from the thiadiazole scaffold itself.

Metabolic Stability Comparator for Structure-Stability Relationship Studies of Thiadiazole Amides

The quaternary α-carbon of the pivalamide group is predicted to confer resistance to N-deacylation by amidases relative to linear or singly-branched amide analogs [1]. This positions the target compound as a useful comparator in liver microsome or plasma stability assays, where researchers can quantify the stability differential between the pivalamide and a less hindered amide (e.g., propanamide) sharing the same 5-ethyl-1,3,4-thiadiazole core, thereby isolating the contribution of acyl steric hindrance to metabolic half-life.

Screening Library Diversification Element in Fragment-Based or Phenotypic Discovery Campaigns

As a stocked screening compound within ChemDiv's >1.6M-compound collection , the target pivalamide provides a structurally characterized, readily available element for building diversity-oriented screening subsets. Its combination of a heterocyclic 1,3,4-thiadiazole core with a sterically demanding pivalamide side chain offers a 3D pharmacophore topology that is underrepresented in conventional flat aromatic screening libraries, making it valuable for fragment-based drug discovery (FBDD) or phenotypic screening programs seeking novel chemical starting points.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.